![molecular formula C9H14Cl2F3N3 B2742671 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine CAS No. 1402664-55-4](/img/structure/B2742671.png)
4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine
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Overview
Description
4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative, which has a piperidine ring attached to it. The unique chemical structure of this compound makes it a promising candidate for scientific research in various fields, such as medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Molecular Structure Investigations
Researchers have developed new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, focusing on their synthesis, molecular structure, and intermolecular interactions. These compounds, including 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, have been analyzed using X-ray crystallography, Hirshfeld, and DFT calculations, highlighting their polar nature and potential for further electronic and structural studies (Shawish et al., 2021).
Ligand Affinity and Selectivity
In the domain of receptor ligand interactions, 4-heterocyclylpiperidines have been identified as selective high-affinity ligands for the human dopamine D4 receptor. Through systematic examination of the molecule's structure, researchers have elucidated structure-activity relationships, contributing to the development of compounds with improved affinity and selectivity for dopamine receptors. This work underscores the potential of 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine derivatives in neuropharmacology (Rowley et al., 1997).
Antiviral and Cytotoxic Agents
Another area of application is in the development of antiviral and cytotoxic agents. For instance, a series of 3,5-bis(arylidene)-4-piperidones and their corresponding fused pyridines have been synthesized and screened for antiviral and antitumor activities. Certain compounds have shown activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as exhibiting broad-spectrum antitumor activity. This research highlights the therapeutic potential of derivatives in treating infectious diseases and cancer (El-Subbagh et al., 2000).
Novel Synthesis Methods
Advances in synthesis techniques for related compounds are also noteworthy. A robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, has been reported. This method has successfully scaled up to multi-kilogram quantities, demonstrating the practical applicability of these synthesis strategies in pharmaceutical manufacturing (Fussell et al., 2012).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives have been used in the synthesis of dopamine d3 receptor antagonists . The role of these receptors is to modulate the release of various neurotransmitters, including dopamine and glutamate, which are involved in a wide range of neurological processes .
Mode of Action
It’s known that piperidine derivatives can interact with their targets in a variety of ways, often involving binding to the target protein and modulating its activity . The trifluoromethyl group may enhance the compound’s binding affinity, selectivity, or metabolic stability .
Biochemical Pathways
Compounds containing a pyrrolidine ring, which is structurally similar to piperidine, have been reported to interact with a variety of biochemical pathways . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, potentially enhancing their metabolic stability and lipophilicity .
Result of Action
Based on its potential role as a dopamine d3 receptor antagonist, it could modulate neurotransmitter release and have effects on neurological processes .
properties
IUPAC Name |
4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)8-5-7(14-15-8)6-1-3-13-4-2-6/h5-6,13H,1-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCKFRDIOLETDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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